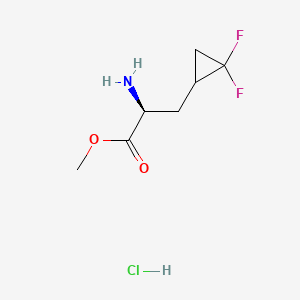
methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride is a chemical compound with the molecular formula C6H11F2NO2·HCl It is a derivative of propanoate, featuring a difluorocyclopropyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride typically involves the following steps:
Formation of the Difluorocyclopropyl Group: The difluorocyclopropyl group can be introduced through difluoromethylation reactions, which involve the addition of difluoromethyl groups to suitable precursors.
Amino Group Introduction: The amino group is introduced through amination reactions, often using reagents such as ammonia or amines under specific conditions.
Esterification: The esterification process involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of novel compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group may enhance the compound’s stability and reactivity, while the amino group can participate in hydrogen bonding and other interactions with biological molecules . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,2-difluoro-3-(methylamino)propanoate hydrochloride
- [(2,2-difluorocyclopropyl)methyl]amine hydrochloride
Uniqueness
Methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorocyclopropyl group enhances its stability and reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H12ClF2NO2 |
|---|---|
Molecular Weight |
215.62 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(2,2-difluorocyclopropyl)propanoate;hydrochloride |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5(10)2-4-3-7(4,8)9;/h4-5H,2-3,10H2,1H3;1H/t4?,5-;/m0./s1 |
InChI Key |
PTLDUENDAYXKGH-YKXIHYLHSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1CC1(F)F)N.Cl |
Canonical SMILES |
COC(=O)C(CC1CC1(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


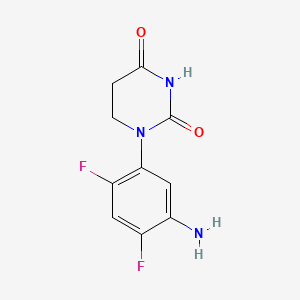
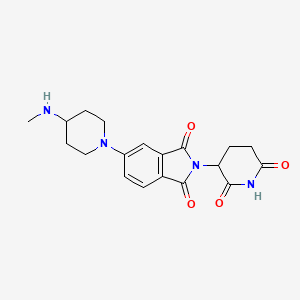
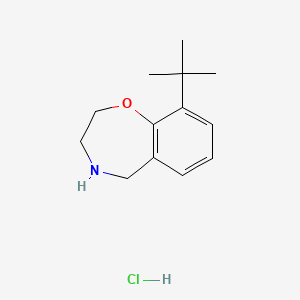
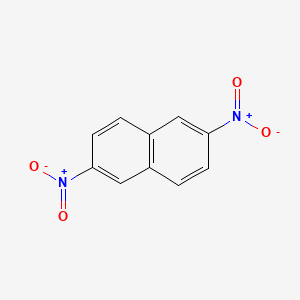
![9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate](/img/structure/B13499266.png)
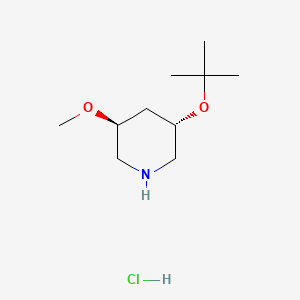
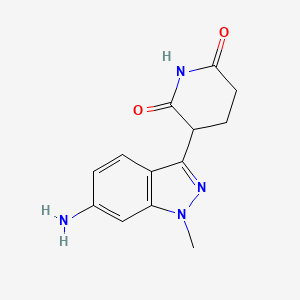
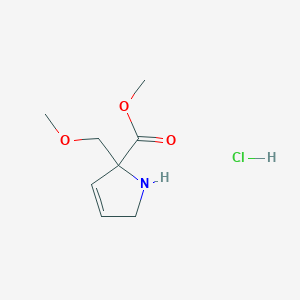
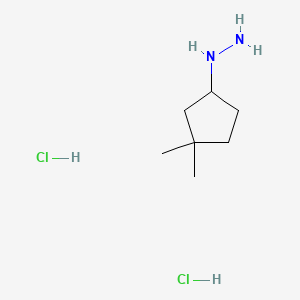
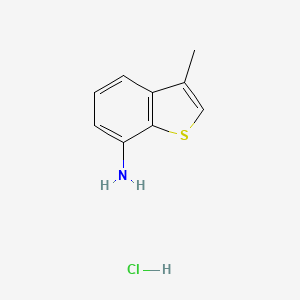
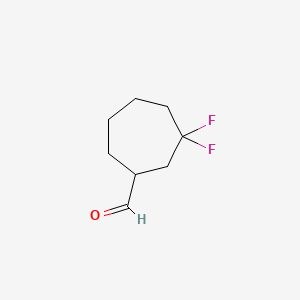
![3-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B13499296.png)
![ethyl 1-(aminomethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate dihydrochloride](/img/structure/B13499300.png)

